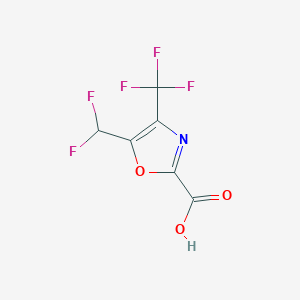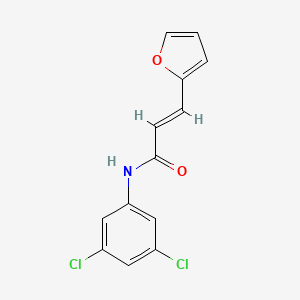
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an organic compound with a complex structure that combines elements from several distinct chemical families. This molecule is primarily known for its applications in scientific research, particularly within the realms of organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a multi-step reaction pathway is typically employed. The synthesis begins with the formation of the core benzenesulfonamide structure, followed by the introduction of the chloro group and the subsequent addition of the isoquinolinyl and thiophenyl moieties. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors. These methods ensure that the compound is produced consistently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoquinolinyl moiety, potentially leading to dechlorination or hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are typically used under mild conditions.
Reduction: Hydrogen gas or metal hydrides (e.g., sodium borohydride) are common.
Substitution: Strong nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation leads to the formation of sulfoxides or sulfones.
Reduction may produce dechlorinated or fully hydrogenated derivatives.
Substitution reactions result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it valuable in material science, particularly in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects is dependent on its application. In a biological context, it may interact with particular enzymes or receptors, influencing biological pathways and processes. The molecular targets and pathways involved often include enzymes responsible for signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
This compound, with its rich structural characteristics and varied applications, represents a fascinating subject for scientific research across multiple disciplines.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMTQDPWAPVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
![methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2748161.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2748164.png)





![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2748172.png)


